N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
The compound N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide features a 1,8-naphthyridine core substituted with a 7-methyl group and a 3-position 1,2,4-oxadiazole ring bearing a 4-methylphenyl moiety. The acetamide side chain is linked to a 4-acetylphenyl group, introducing a ketone functional group. While specific pharmacological data for this compound is unavailable in the provided evidence, its design aligns with trends in antimicrobial, anticancer, and kinase inhibitor research .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O4/c1-16-4-7-20(8-5-16)26-31-28(37-32-26)23-14-33(27-22(25(23)36)13-6-17(2)29-27)15-24(35)30-21-11-9-19(10-12-21)18(3)34/h4-14H,15H2,1-3H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFLOPEMXVUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can be achieved through a multi-step process involving several key reactionsThe reaction conditions typically require the use of organic solvents such as chloroform, dimethyl sulfoxide, and ethanol, and may involve catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Hypothetical formula derived by replacing N-methyl and N-phenyl groups in ’s compound with 4-acetylphenyl.
†Calculated based on molecular formula.
Key Observations:
Heterocyclic Core :
- The target compound and ’s analog share the 1,8-naphthyridine core, which is associated with intercalation into DNA or inhibition of topoisomerases . In contrast, compound 6 m () uses a simpler aryl backbone with a triazole ring, which may reduce metabolic stability compared to oxadiazoles .
Substituent Effects: The 4-acetylphenyl group in the target compound introduces a ketone, enabling hydrogen bonding with biological targets—a feature absent in the chloro (6 m) or methyl/phenyl () substituents.
Synthetic Routes :
- Compound 6 m was synthesized via 1,3-dipolar cycloaddition, a method less commonly applied to oxadiazole-containing compounds like the target, which likely requires condensation reactions for oxadiazole formation .
Electronic and Physicochemical Properties
Using computational tools like Multiwfn (), the electronic profiles of these compounds can be compared:
- Electrostatic Potential (ESP): The oxadiazole ring in the target compound and ’s analog is electron-deficient, favoring interactions with nucleophilic residues in enzymes.
- LogP Predictions : The 4-methylphenyl and acetyl groups in the target compound likely increase logP (lipophilicity) compared to 6 m’s polar chloro and naphthalene-oxy groups, suggesting better cell permeability but higher plasma protein binding .
Hypothetical Structure-Activity Relationships (SAR)
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability and rigidity compared to 1,2,3-triazole (6 m), which is prone to oxidative degradation .
Biological Activity
N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique combination of functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that various analogs possess moderate to strong antibacterial and antifungal activities. For instance, compounds with higher lipophilicity demonstrated enhanced antibacterial effects against strains like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Several studies have explored the anticancer potential of naphthyridine derivatives related to this compound. A notable study reported that certain analogs exhibited cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. Compounds structurally similar to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, some derivatives demonstrated IC50 values comparable to established inhibitors like physostigmine .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes such as cholinesterases, thereby inhibiting their function.
- Cell Cycle Disruption : Some derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : Certain structural features may also confer antioxidant properties, which can protect cells from oxidative stress.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related naphthyridine derivative in a murine model. The results indicated a significant reduction in tumor size compared to control groups, suggesting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, various synthesized derivatives were tested against multiple bacterial strains. The findings revealed that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains .
Q & A
Q. How should researchers address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer : Formulate as a nanocrystalline suspension using HPMC or poloxamer 407. Characterize particle size (DLS) and zeta potential to ensure stability. Alternatively, synthesize a phosphate prodrug at the acetamide group to enhance hydrophilicity. Validate bioavailability via LC-MS/MS plasma profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
